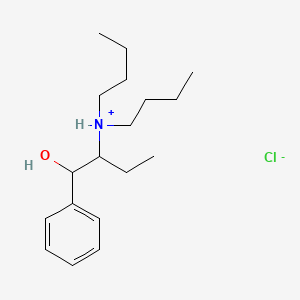
p-Iodobenzyl hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Iodobenzyl hexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an iodobenzyl group attached to a hexanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-iodobenzyl hexanoate typically involves the esterification of p-iodobenzyl alcohol with hexanoic acid. One common method is to react p-iodobenzyl alcohol with hexanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Another approach involves the use of p-iodobenzyl bromide as a starting material. The bromide is reacted with hexanoic acid in the presence of a base such as potassium carbonate to form the ester. This method may require the use of a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
p-Iodobenzyl hexanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the p-iodobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution at the iodine atom.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Oxidation: Potassium permanganate in an acidic medium is effective for the oxidation of the benzyl group.
Major Products Formed
Substitution: Products such as p-aminobenzyl hexanoate or p-thiocyanatobenzyl hexanoate.
p-Iodobenzyl hexanol. p-Iodobenzyl carboxylic acid.科学的研究の応用
p-Iodobenzyl hexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for labeling or imaging purposes.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of p-iodobenzyl hexanoate depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzyl carbon. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions. In oxidation reactions, the benzyl group is oxidized to a carboxylic acid through the addition of oxygen atoms.
類似化合物との比較
Similar Compounds
p-Bromobenzyl hexanoate: Similar structure but with a bromine atom instead of iodine. It has different reactivity due to the difference in halogen electronegativity and size.
p-Chlorobenzyl hexanoate: Contains a chlorine atom, which also affects its reactivity and applications.
p-Fluorobenzyl hexanoate: The fluorine atom imparts unique properties due to its high electronegativity and small size.
Uniqueness
p-Iodobenzyl hexanoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution reactions and provides distinct advantages in certain synthetic applications.
特性
CAS番号 |
67987-33-1 |
|---|---|
分子式 |
C13H17IO2 |
分子量 |
332.18 g/mol |
IUPAC名 |
(4-iodophenyl)methyl hexanoate |
InChI |
InChI=1S/C13H17IO2/c1-2-3-4-5-13(15)16-10-11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3 |
InChIキー |
MVLIAMWUQFBYME-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)OCC1=CC=C(C=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13786445.png)
![1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B13786455.png)
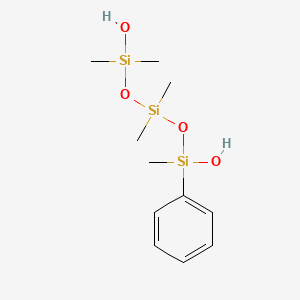
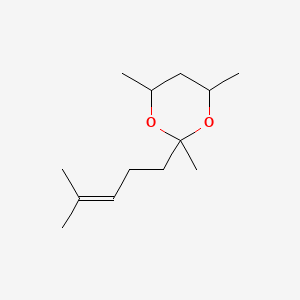
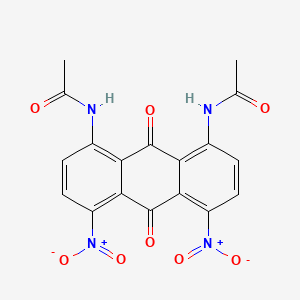

![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-](/img/structure/B13786480.png)

![2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate](/img/structure/B13786488.png)
![N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride](/img/structure/B13786491.png)
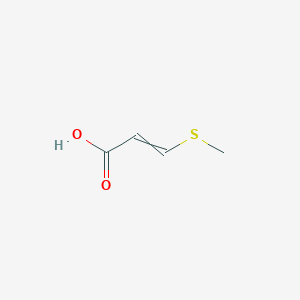
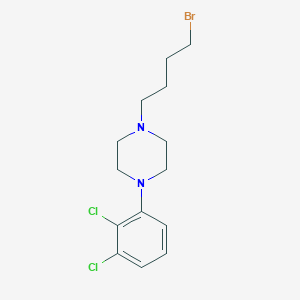
![2-[2-(3,5-Diphenyl-1H-pyrazol-1-YL)vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13786510.png)
